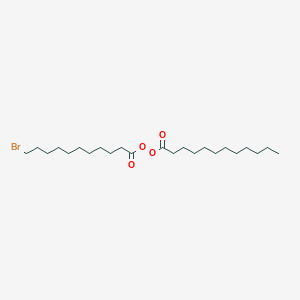
Benzoyl azide, 4-chloro-2-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoyl azide, 4-chloro-2-nitro- is an organic compound that belongs to the class of aromatic azides It is characterized by the presence of a benzoyl group, a chloro substituent at the 4-position, and a nitro group at the 2-position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzoyl azide, 4-chloro-2-nitro- typically involves the introduction of the azide group onto a pre-functionalized benzoyl compound. One common method is the nucleophilic substitution reaction where an azide ion (N₃⁻) displaces a leaving group, such as a halide, on the benzoyl precursor. This reaction is often carried out in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack .
Industrial Production Methods: Industrial production of benzoyl azide, 4-chloro-2-nitro- may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure safety and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis.
Types of Reactions:
Substitution Reactions: Benzoyl azide, 4-chloro-2-nitro- can undergo nucleophilic substitution reactions where the azide group acts as a nucleophile, replacing other substituents on the aromatic ring.
Reduction Reactions: The nitro group in the compound can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Rearrangement Reactions: The compound can participate in rearrangement reactions, such as the Curtius rearrangement, where the azide group is converted to an isocyanate intermediate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) or potassium azide (KN₃) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.
Rearrangement: Heat or catalysts to facilitate the Curtius rearrangement.
Major Products:
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Rearrangement: Formation of isocyanates.
Applications De Recherche Scientifique
Benzoyl azide, 4-chloro-2-nitro- has several applications
Propriétés
Numéro CAS |
114197-39-6 |
|---|---|
Formule moléculaire |
C7H3ClN4O3 |
Poids moléculaire |
226.58 g/mol |
Nom IUPAC |
4-chloro-2-nitrobenzoyl azide |
InChI |
InChI=1S/C7H3ClN4O3/c8-4-1-2-5(7(13)10-11-9)6(3-4)12(14)15/h1-3H |
Clé InChI |
BJJXUFZCYYGOMW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



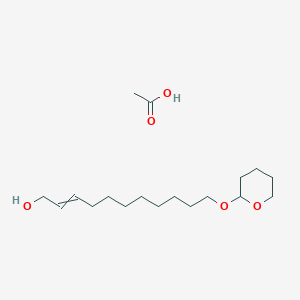
![5-Phenoxy[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B14310030.png)
![1-[2-(2-Butoxyethoxy)ethoxy]-4-chloro-2,3,5,6-tetrafluorobenzene](/img/structure/B14310036.png)
![(4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid](/img/structure/B14310038.png)
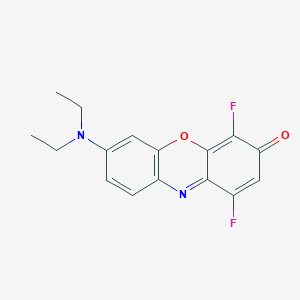
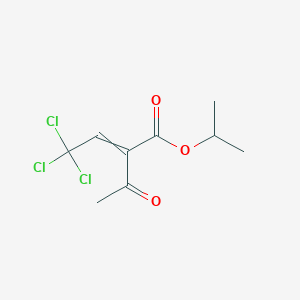



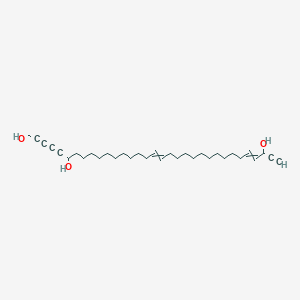
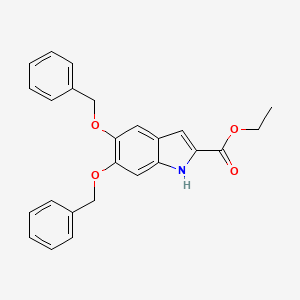
![{3-[2-(Chloromethyl)phenyl]propyl}(triethoxy)silane](/img/structure/B14310092.png)
